4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline
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Overview
Description
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a triazolo-pyridine moiety, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline typically involves the formation of the triazolo-pyridine core followed by functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free, additive-free, and eco-friendly, yielding the target compound in good-to-excellent yields.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction times to ensure high purity and yield. The use of microwave irradiation can be advantageous for large-scale synthesis due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methylaniline positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating various biological pathways. For example, triazolo-pyridine derivatives are known to inhibit kinases and other enzymes involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline: Similar structure but lacks the fluorine atom, which may affect its biological activity.
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline: Another derivative with different substituents, used in similar applications.
Uniqueness
The presence of the fluorine atom in 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C13H11FN4O |
---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-fluoro-3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline |
InChI |
InChI=1S/C13H11FN4O/c1-8-11(3-2-10(15)13(8)14)19-9-4-5-18-12(6-9)16-7-17-18/h2-7H,15H2,1H3 |
InChI Key |
XXHWTOXBLWGDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)OC2=CC3=NC=NN3C=C2 |
Origin of Product |
United States |
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